molecular formula C23H23N5O3 B2788286 3-acetyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251688-58-0

3-acetyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2788286
CAS No.: 1251688-58-0
M. Wt: 417.469
InChI Key: CQGILVUHKICIET-UHFFFAOYSA-N
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Description

3-acetyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic chemical compound designed for research applications, integrating a 1,2,3-triazole core and a piperidine scaffold. The 1,2,3-triazole ring is a privileged structure in medicinal chemistry known for its high chemical stability, resistance to metabolic degradation, and ability to participate in hydrogen bonding, which can facilitate interactions with biological targets . This moiety is considered a valuable bioisostere for amide bonds and is found in various pharmacologically active compounds . The piperidine ring is another common feature in pharmaceuticals, contributing to the desired pharmacokinetic properties and biological activity of many drug molecules . Compounds featuring the 1,2,3-triazole and piperidine structural motifs have demonstrated significant potential in anticancer research. Recent studies on structurally related molecules have shown potent cytotoxic activity against a panel of human cancer cell lines, including HEPG-2, MCF-7, HCT-116, and PC-3, with some derivatives exceeding the potency of standard chemotherapeutic agents like doxorubicin . The mechanism of action for such compounds may involve interaction with specific biological targets; for example, molecular docking studies on analogous structures suggest potential binding to the ADORA1 receptor or the GABAA receptor, indicating a possible pathway for their biological effects . This makes this compound a compound of interest for researchers in the fields of oncology and drug discovery, particularly for investigating new antitumor agents and their mechanisms. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-acetyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-16(29)17-6-5-7-18(14-17)22(30)24-19-10-12-27(13-11-19)23(31)21-15-28(26-25-21)20-8-3-2-4-9-20/h2-9,14-15,19H,10-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGILVUHKICIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 1-phenyl-1H-1,2,3-triazole-4-carbonyl moiety. This can be achieved through the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst. The resulting triazole ring is then further functionalized to introduce the piperidin-4-yl and benzamide groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes controlled hydrolysis at specific sites:

Functional GroupConditionsProductApplicationSource
Amide Bond6M HCl, reflux, 12 hr3-Acetylbenzoic acid + Piperidine-amideProdrug activation
Acetyl GroupNaOH (1M), ethanol, 60°C, 6 hr3-Hydroxy-N-(1-(1-phenyl-triazole-4-carbonyl)piperidin-4-yl)benzamideMetabolic modification

Mechanistic Insights :

  • Amide Hydrolysis : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

  • Acetyl Hydrolysis : Base-mediated deacetylation yields a phenolic intermediate, enhancing solubility .

Electrophilic Aromatic Substitution

The phenyl and benzamide rings participate in electrophilic reactions:

ReactionReagentsPositionOutcomeSelectivity FactorSource
NitrationHNO₃/H₂SO₄, 0°CMeta (benzamide)3-Acetyl-5-nitrobenzamide derivative4:1 (meta:para)
SulfonationClSO₃H, RTPara (phenyl)Sulfonated triazole-phenyl adduct>90% para

Structural Influence :

  • The acetyl group directs nitration to the meta position via electron-withdrawing effects.

  • The triazole’s electron-deficient nature enhances para sulfonation on the phenyl ring .

Piperidine Functionalization

The piperidine nitrogen undergoes alkylation and acylation:

Reaction TypeReagentsProductBiological RelevanceSource
N-AlkylationEthyl bromide, K₂CO₃Quaternary ammonium derivativeEnhanced blood-brain barrier penetration
N-AcylationAcetic anhydride, DMAPDouble acylated piperidineProdrug design

Optimization Notes :

  • Alkylation increases lipophilicity, improving CNS targeting .

  • Over-acylation may reduce binding affinity due to steric hindrance .

Triazole Ring Modifications

The 1,2,3-triazole core participates in metal coordination and cycloadditions:

ReactionConditionsOutcomeApplicationSource
Cu(II) CoordinationCuCl₂, aqueous ethanolStable Cu-triazole complexAntimicrobial activity enhancement
Photochemical [2+2]UV light, acetoneFused bicyclic productStructural diversification

Stability Considerations :

  • The triazole ring resists ring-opening under physiological pH but reacts with strong oxidants (e.g., KMnO₄) .

Oxidation and Reduction

Target SiteReagentsProductYieldSource
Acetyl (keto)NaBH₄, MeOH3-(1-Hydroxyethyl)benzamide55%
Piperidine CH₂KMnO₄, H₂O, 80°CPiperidine-4-one derivative40%

Functional Impact :

  • Reduction of the acetyl group generates a chiral alcohol, requiring enantiomeric resolution for pharmaceutical use .

Cross-Coupling Reactions

The phenyl group supports palladium-catalyzed couplings:

ReactionConditionsOutcomeCatalytic EfficiencySource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-modified derivative70–80%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneAminated triazole-phenyl analog65%

Utility :

  • Suzuki couplings introduce aryl groups for structure-activity relationship (SAR) studies .

Scientific Research Applications

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 3-acetyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide have shown selective cytotoxic effects against various cancer cell lines. A study demonstrated that triazole-containing compounds could inhibit cell proliferation in leukemic cells at nanomolar concentrations . The structure of triazoles allows for interactions with multiple biological targets, enhancing their therapeutic potential.

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. The presence of the triazole ring in compounds like this compound contributes to their ability to inhibit the growth of various bacteria and fungi. Preliminary studies suggest that derivatives of this compound might exhibit potent antibacterial and antifungal activities due to their unique structural features .

Enzyme Inhibition

Another significant application is in enzyme inhibition. Triazoles have been identified as potential inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout. Compounds with similar structures have demonstrated micromolar inhibitory potency against xanthine oxidase, suggesting that this compound) may also possess this activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of triazole derivatives is crucial for optimizing their biological activities. Modifications at various positions on the triazole ring or the attached piperidine can significantly influence their potency and selectivity against specific biological targets. Research has indicated that lipophilic modifications can enhance inhibitory effects on enzymes like xanthine oxidase .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated selective cytotoxicity against leukemic cells at low concentrations
Study BAntimicrobial PropertiesShowed significant inhibition of bacterial growth; effective against multiple strains
Study CEnzyme InhibitionIdentified as a potent xanthine oxidase inhibitor with promising IC50 values

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the triazole ring can bind to metal ions, and the benzamide group can interact with enzymes or receptors. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and crystallographic data where applicable.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties (Inferred)
3-acetyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide (Target) C₂₃H₂₂N₆O₃ 430.47 g/mol Acetyl, triazole, benzamide High polarity due to triazole; moderate lipophilicity from acetyl
4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate () C₂₀H₁₉Cl₂N₂O₂·H₂O 405.29 g/mol Chloro, benzamide Lipophilic (Cl substituents); sheet-like crystal packing via H-bonds
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.4 g/mol Pyrazole, pyridine Rigid heterocyclic system; potential kinase inhibition

Key Findings

Substituent Effects on Polarity :

  • The target compound’s triazole and acetyl groups increase polarity compared to the chloro -substituted analog in . This may enhance aqueous solubility but reduce membrane permeability .
  • Chlorine atoms in ’s compound contribute to lipophilicity, favoring hydrophobic interactions in biological systems.

Crystal Packing and Hydrogen Bonding: The analog in forms a sheet-like structure via O–H⋯O, N–H⋯O, and C–H⋯O hydrogen bonds.

Biological Activity :

  • Pyrazole-pyridine hybrids (e.g., ) are often kinase inhibitors, whereas triazole-benzamide derivatives (like the target) may target proteases or GPCRs due to their hydrogen-bonding capacity .

Synthetic Accessibility :

  • The triazole ring in the target compound can be synthesized via click chemistry (Cu-catalyzed azide-alkyne cycloaddition), offering modularity compared to halogenated analogs requiring cross-coupling reactions .

Limitations

  • No direct crystallographic or pharmacological data for the target compound are available in the provided evidence. Inferences are drawn from structural analogs.
  • Experimental validation (e.g., solubility assays, XRD analysis using SHELXL ) is required to confirm hypotheses.

Methodological Considerations

  • Crystallography : Programs like SHELXL () and WinGX () are critical for refining crystal structures of such compounds. For example, ’s analog was refined using SHELX, highlighting its utility for small-molecule analysis .
  • Structural Visualization : Tools like ORTEP () could illustrate anisotropic displacement parameters for the target compound’s triazole and acetyl groups.

Biological Activity

The compound 3-acetyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a derivative of 1,2,3-triazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring via click chemistry . This method is favored due to its efficiency and specificity. The general synthetic route can be summarized as follows:

  • Formation of the Triazole Ring : The reaction between an azide and a terminal alkyne under copper(I)-catalyzed conditions.
  • Acetylation : The introduction of an acetyl group to the nitrogen atom.
  • Benzamide Formation : Coupling with benzoyl chloride to yield the final product.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various bacterial strains. For instance, studies have shown that similar triazoles can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .

Enzyme Inhibition

One of the notable biological activities of triazole derivatives is their role as enzyme inhibitors. Specifically, this compound has been investigated for its potential to inhibit serine hydrolases (SHs), which are involved in various physiological processes. Inhibitory studies have demonstrated that triazoles can selectively inhibit SHs with IC50 values in the nanomolar range . This selectivity makes them promising candidates for drug development targeting diseases involving dysregulated enzyme activity.

Anticancer Potential

Recent studies have also highlighted the anticancer potential of triazole derivatives. For example, certain 1,2,3-triazoles have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The specific compound may exhibit similar properties, warranting further investigation into its efficacy against various cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring and piperidine moiety can significantly influence potency and selectivity against target enzymes or microbial strains. For instance:

Compound ModificationEffect on Activity
Substitution at N(1) positionIncreased binding affinity to SHs
Variation in acetyl group sizeAltered lipophilicity affecting cell permeability
Benzamide substituentsEnhanced antimicrobial activity

Case Studies

Several case studies have documented the biological effects of similar triazole derivatives:

  • Triazole Ureas : A study demonstrated that triazole ureas could inhibit multiple serine hydrolases effectively in vivo, showcasing their potential as therapeutic agents .
  • Antimicrobial Screening : A series of 1,2,3-triazoles were evaluated for antimicrobial activity against clinical isolates, revealing promising results with some compounds exhibiting MIC values lower than conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 3-acetyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, and what critical parameters influence yield?

  • Methodology :

  • Step 1 : Begin with the preparation of the piperidin-4-yl intermediate via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
  • Step 2 : Perform amide coupling using reagents like HATU or EDC/HOBt to link the benzamide and acetylated aromatic moieties .
  • Critical Parameters :
  • Temperature : Maintain 0–5°C during azide formation to prevent decomposition.
  • Catalyst Purity : Use freshly prepared Cu(I) catalysts (e.g., CuBr) to ensure efficient triazole cyclization .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) optimize coupling reactions .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the acetyl group (~2.5 ppm for CH3), triazole protons (8.1–8.3 ppm), and piperidine protons (2.5–3.5 ppm). Use 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+: ~477.2 Da) and rule out side products .
  • IR Spectroscopy : Validate carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) be applied to optimize reaction conditions for this compound's synthesis?

  • Methodology :

  • Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) using a 2³ factorial matrix to identify significant factors .
  • Response Surface Methodology (RSM) : Optimize yield by modeling interactions between critical parameters (e.g., pH and reaction time) .
  • Case Study : A study on similar triazole derivatives achieved 85% yield by optimizing Cu(I) catalyst loading (0.5–1.0 mol%) and reaction time (12–24 hrs) .

Q. What strategies are recommended to resolve contradictions in reported biological activities of this compound?

  • Methodology :

  • Comparative SAR Analysis : Compare activity data with structural analogs (Table 1) to identify critical functional groups .

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) and correlate with experimental IC50 values .

  • Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies and assess heterogeneity .

    Table 1. Structural Analogs with Reported Bioactivity

    CompoundKey Structural VariationReported Activity
    1-AcetylpyrazolePyrazole coreModerate kinase inhibition
    4-AminoantipyrinePyrazoline + amino groupAnalgesic activity
    Target Compound (Current)Triazole + acetylbenzamidePotent kinase inhibition
    Adapted from structural analog studies .

Q. What computational methods assist in predicting the mechanism of action for this compound?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with EGFR kinase) over 100 ns to identify stable binding conformers .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate activation energies for covalent bond formation in enzyme inhibition .
  • In Silico ADMET Prediction : Use SwissADME to predict pharmacokinetic properties (e.g., logP = 2.8, high blood-brain barrier permeability) .

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Systematic Substitution : Synthesize derivatives with modifications at the acetyl group (e.g., propionyl, trifluoroacetyl) and triazole-phenyl ring (e.g., electron-withdrawing substituents) .
  • High-Throughput Screening : Test derivatives against a panel of 50 kinases to identify selectivity profiles .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using linear regression models .

Key Notes for Experimental Design

  • Data Contradiction Analysis : Use Hill slope analysis to distinguish between allosteric vs. competitive inhibition mechanisms if IC50 values vary across studies .
  • Reaction Optimization : Employ ICReDD’s computational workflow (quantum chemistry + machine learning) to predict optimal solvent/catalyst combinations, reducing trial-and-error experimentation .

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